2',3'-O-Isopropylideneadenosine

Catalog No.
S587144
CAS No.
362-75-4
M.F
C13H17N5O4
M. Wt
307.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3'-O-Isopropylideneadenosine

CAS Number

362-75-4

Product Name

2',3'-O-Isopropylideneadenosine

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

InChI

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1

InChI Key

LCCLUOXEZAHUNS-WOUKDFQISA-N

SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Synonyms

2',3'-isopropylideneadenosine, 2',3'-O-isopropylidene adenosine

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Studying Adenosine and Adenylate Deaminase Activity:

2',3'-PIA serves as a valuable research tool for studying the activity of adenosine and adenylate deaminase (ADA), an enzyme that breaks down adenosine. Due to the modification in the ribose sugar, 2',3'-PIA becomes resistant to deamination by ADA, allowing researchers to investigate adenosine's functions without interference from ADA activity. This is crucial for understanding the physiological roles of adenosine in various biological processes [1].

Source

[1] Sigma-Aldrich. (n.d.). 2',3'-O-Isopropylideneadenosine 98% (362-75-4). Retrieved from

Investigating Adenosine Receptor Interactions:

',3'-PIA can also be used to study the interactions between adenosine and its receptors. Since it mimics some of adenosine's properties but is resistant to deamination, 2',3'-PIA can help researchers distinguish between the effects mediated by direct receptor activation and those indirectly caused by adenosine breakdown products. This information aids in understanding the specific roles of different adenosine receptor subtypes in various physiological processes [2].

Source

[2] Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J. M., & Muller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXIII. Classification of adenosine receptors. Pharmacol. Rev., 63(4), 1-51.

Probing RNA Modifications:

The presence of the isopropylidene group in 2',3'-PIA can mimic certain naturally occurring modifications found in RNA molecules. This allows researchers to study the effects of these modifications on RNA structure, function, and interactions with other molecules. By incorporating 2',3'-PIA into synthetic RNA molecules, scientists can gain insights into the role of these modifications in various biological processes [3].

Source

[3] Moore, M. J., & Czarny, T. L. (2006). Chemical modifications of RNA: Structure and function. Chem. Soc. Rev., 35(12), 1637-1654.

2',3'-O-Isopropylideneadenosine is a modified nucleoside derivative of adenosine, characterized by the presence of an isopropylidene group at the 2' and 3' positions of the ribose sugar. Its chemical formula is C₁₃H₁₇N₅O₄, and it has a molecular weight of 293.30 g/mol. This compound is often utilized in biochemical research due to its ability to mimic the structure of adenosine while providing enhanced stability against nucleolytic degradation, making it a valuable tool in various synthetic and biological applications .

2'-PIA's mechanism of action relies on its structural similarity to adenosine. It can bind to receptors and enzymes that recognize adenosine but alters their function due to the locked conformation of the sugar ring []. This allows researchers to probe the specific roles of different parts of the adenosine molecule in various cellular processes.

For example, 2'-PIA can activate A2A adenosine receptors, which play a role in regulating dopamine signaling in the brain [].

, primarily involving modifications to its sugar moiety or the nucleobase. Notable reactions include:

  • Formation of Cyclonucleosides: When reacted with benzoyl chloride, 2',3'-O-Isopropylideneadenosine can undergo cyclization to form cyclonucleosides. This reaction highlights the compound's reactivity and potential for creating complex nucleoside structures .
  • Derivatization: The compound can react with various acyl chlorides, such as p-toluoyl chloride, leading to the formation of derivatives that can be further utilized in organic synthesis .

The biological activity of 2',3'-O-Isopropylideneadenosine is primarily linked to its role as a nucleoside analog. It exhibits properties that can influence cellular processes, including:

  • Antiviral Activity: Similar to other nucleoside analogs, it may demonstrate antiviral properties by interfering with viral replication mechanisms.
  • Enzyme Substrate: It can act as a substrate for specific enzymes involved in nucleotide metabolism, potentially affecting pathways related to energy transfer and signaling within cells.

Various synthesis methods have been developed for 2',3'-O-Isopropylideneadenosine, including:

  • From Adenosine and Acetone: A common method involves the reaction of adenosine with acetone in the presence of acid catalysts to form the isopropylidene derivative .
  • Using 2,2-Dimethoxypropane: Another synthetic route utilizes 2,2-dimethoxypropane along with adenosine under acidic conditions, yielding the desired compound through selective protection of hydroxyl groups .

These methods often allow for high yields and purity, making them suitable for laboratory applications.

The applications of 2',3'-O-Isopropylideneadenosine span various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex nucleoside derivatives and other organic compounds.
  • Biochemical Research: The compound is used in studies investigating nucleotide metabolism and enzyme kinetics due to its structural similarity to natural nucleotides.
  • Drug Development: Its potential antiviral properties make it a candidate for further investigation in pharmaceutical research aimed at developing new antiviral agents.

Interaction studies involving 2',3'-O-Isopropylideneadenosine focus on its binding affinity with enzymes and receptors related to nucleotide metabolism. These studies help elucidate its role as a substrate or inhibitor in biochemical pathways. Additionally, understanding how this compound interacts with cellular components can provide insights into its biological effects and therapeutic potential.

Several compounds share structural similarities with 2',3'-O-Isopropylideneadenosine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
AdenosineNatural nucleosideEssential for energy transfer (ATP)
2',3'-O-CycloadenosineCyclized form of adenosineExhibits different enzymatic behavior
5'-O-DiphosphoadenosineContains two phosphate groupsInvolved in energy metabolism
2',3'-DideoxyadenosineLacks hydroxyl groups at 2' and 3'Antiviral properties; used in HIV therapy

Each of these compounds has distinct characteristics that differentiate them from 2',3'-O-Isopropylideneadenosine, particularly concerning their biological roles and reactivity profiles. The unique features of 2',3'-O-Isopropylideneadenosine make it particularly valuable for research applications where stability and reactivity are critical factors.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

307.12805404 g/mol

Monoisotopic Mass

307.12805404 g/mol

Heavy Atom Count

22

Other CAS

362-75-4

Dates

Modify: 2023-09-14
Gardner et al. Engineering CAR-T Cells to Activate Small-Molecule Drugs in situ. Nature Chemical Biology, DOI: 10.1038/s41589-021-00932-1, published online 30 December 2021

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